2,2,5-Trimethylthiomorpholin-3-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,5-trimethylthiomorpholin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NOS/c1-5-4-10-7(2,3)6(9)8-5/h5H,4H2,1-3H3,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JELOHXJORRMZNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CSC(C(=O)N1)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69226-24-0 | |
| Record name | 3-Thiomorpholinone, 2,2,5-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069226240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC17634 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17634 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Strategies and Methodologies for 2,2,5 Trimethylthiomorpholin 3 One and Its Analogues
De Novo Synthesis of the 2,2,5-Trimethylthiomorpholin-3-one Core
The fundamental construction of the this compound scaffold relies on the principles of heterocyclic chemistry, primarily focusing on creating the thiomorpholinone ring system from acyclic precursors.
Ring-Closure Approaches to the Thiomorpholinone System
The formation of the thiomorpholinone ring is typically achieved through cyclization reactions. A common strategy involves the reaction of an α-amino acid or its derivative with a suitable sulfur-containing bifunctional reagent. For the specific case of this compound, this would likely involve a precursor such as a derivative of 2-amino-2-methylpropanoic acid and a propylene (B89431) sulfide (B99878) derivative or a related synthon. The key step is the intramolecular condensation that forms the six-membered ring containing both a sulfur and a nitrogen atom.
Another conceptual approach involves the reaction of an α-mercapto carboxylic acid with an aziridine (B145994) derivative. The nucleophilic attack of the thiol group on the aziridine ring, followed by intramolecular amidation, would lead to the desired thiomorpholinone core. The substitution pattern on the final product is determined by the specific starting materials used.
Stereoselective Synthesis of Enantiopure this compound Analogues
Achieving stereocontrol in the synthesis of thiomorpholinone analogues is crucial when the desired compounds possess chiral centers. This is particularly relevant for the 5-position of the thiomorpholinone ring.
The use of chiral auxiliaries is a well-established method for inducing stereoselectivity. researchgate.netyoutube.com A chiral auxiliary, often derived from a readily available natural product, is temporarily incorporated into one of the starting materials. researchgate.net This auxiliary then directs the stereochemical outcome of a key bond-forming reaction, after which it can be removed to yield the enantiomerically enriched product. youtube.com For instance, a chiral auxiliary could be attached to the nitrogen atom of the amino acid precursor, influencing the facial selectivity of a subsequent cyclization step. A variety of chiral auxiliaries have been developed and successfully applied in asymmetric synthesis, including Evans' oxazolidinones and camphor-derived auxiliaries. researchgate.net
Catalytic asymmetric synthesis offers a more atom-economical approach to enantiopure compounds. nih.govyoutube.com This strategy employs a chiral catalyst to control the stereochemistry of the reaction. youtube.com For the synthesis of chiral thiomorpholinone analogues, a chiral Lewis acid or a chiral organocatalyst could be used to catalyze a key ring-forming step, such as a Michael addition or an annulation reaction, with high enantioselectivity. Chiral thioether-based catalysts have also emerged as valuable tools in modern asymmetric synthesis. rsc.org
When a racemic or diastereomeric mixture of thiomorpholinone analogues is produced, resolution techniques can be employed to separate the desired stereoisomer. Classical resolution involves the formation of diastereomeric salts by reacting the mixture with a chiral resolving agent, followed by separation of these diastereomers through crystallization or chromatography. google.com Enzymatic resolution is another powerful method, where an enzyme selectively reacts with one enantiomer in the racemic mixture, allowing for the separation of the unreacted enantiomer from the modified one. google.com
Advanced Synthetic Methodologies for Thiomorpholinone Scaffold Assembly
Modern synthetic chemistry offers powerful tools for the efficient construction of complex molecular scaffolds like thiomorpholinones.
Multicomponent Reactions (MCRs) in Thiomorpholinone Derivative Synthesis
Multicomponent reactions (MCRs) are highly efficient processes where three or more starting materials are combined in a single step to form a complex product that incorporates most of the atoms from the reactants. researchgate.netnih.govpreprints.org This approach offers significant advantages in terms of step-economy, time, and resource savings. nih.gov
While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to construct diverse thiomorpholinone derivatives. For example, a variation of the Ugi or Passerini reaction could potentially be designed. nih.govnih.gov The Ugi four-component reaction (Ugi-4CR) typically involves an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to produce an α-acetamido carboxamide derivative. researchgate.net By carefully selecting starting materials containing the necessary sulfur and nitrogen functionalities, it is conceivable to devise an MCR that leads to a thiomorpholinone-containing scaffold in a single pot. The flexibility of MCRs allows for the rapid generation of libraries of analogues by simply varying the individual components. researchgate.netrug.nl
Cascade and Domino Reactions for Complex Thiomorpholinone Structures
Multicomponent reactions (MCRs) are a prominent class of domino reactions where three or more reactants combine in a one-pot process to form a product that incorporates substantial parts of all the initial components. organic-chemistry.orgacs.org These reactions are highly atom-economical and offer a rapid route to molecular complexity. For instance, a three-component reaction involving an amine, a carbonyl compound, and a sulfur-containing species could theoretically be designed to construct the thiomorpholinone core.
One plausible, though hypothetical, domino approach to a substituted thiomorpholinone could involve the reaction of an appropriately substituted amino-thiol with an α,β-unsaturated carbonyl compound. This sequence could initiate with a Michael addition of the thiol to the unsaturated system, followed by an intramolecular cyclization of the amine onto the carbonyl group, leading to the formation of the thiomorpholinone ring in a single, orchestrated sequence.
Several named domino reactions are cornerstones of heterocyclic synthesis, including the Hantzsch pyridine (B92270) synthesis and the Biginelli reaction. organic-chemistry.org While these are not directly applicable to thiomorpholinone synthesis, they exemplify the power of cascade processes in generating complex cyclic structures from simple acyclic precursors. The development of novel cascade reactions remains an active area of research, and it is conceivable that such a strategy could be tailored for the efficient assembly of this compound.
Table 1: Examples of Domino Reactions in Heterocyclic Synthesis
| Domino Reaction | Reactants | Product Class | Key Features |
| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia | Dihydropyridines | Four-component reaction, high atom economy. |
| Biginelli Reaction | Aldehyde, β-ketoester, Urea or Thiourea | Dihydropyrimidinones/-thiones | Three-component reaction, acid-catalyzed. |
| Asinger Reaction | α-Halocarbonyl, NaSH, Aldehyde/Ketone, Ammonia | Thiazolines | Four-component reaction for sulfur-containing heterocycles. nih.gov |
This table presents examples of well-established domino reactions for the synthesis of various heterocyclic compounds to illustrate the principles of cascade synthesis.
Green Chemistry Approaches in this compound Synthesis
The use of environmentally benign solvents is a cornerstone of green chemistry. mdpi.com Traditional organic solvents often pose environmental and health risks. Water, ionic liquids, and deep eutectic solvents (DES) are emerging as viable green alternatives for the synthesis of sulfur-containing heterocycles. mdpi.com For example, the synthesis of thioamides has been successfully carried out in a choline (B1196258) chloride-urea-based DES, which is biodegradable and can be recycled. preprints.org While a specific application to this compound is not reported, the use of such green solvents in the synthesis of its precursors or in the cyclization step could significantly improve the environmental profile of the process. N-formylmorpholine is another compound that has been investigated as a green solvent for the synthesis of heterocyclic compounds due to its chemical stability and compatibility with various reactants. ajgreenchem.com
Catalysis plays a crucial role in green synthesis. The use of efficient and recyclable catalysts can minimize waste and energy consumption. For instance, the synthesis of various heterocyclic compounds has been achieved using nanocatalysts, which often exhibit high activity and can be easily separated from the reaction mixture and reused. researchgate.net The green synthesis of tin(IV) oxide nanoparticles using plant extracts has been reported, and these nanoparticles have shown catalytic activity. nih.gov The development of a catalytic system, perhaps a reusable solid acid or a biocatalyst, for the cyclization step in thiomorpholinone synthesis would be a significant advancement in line with green chemistry principles.
One-pot synthesis, a strategy that often overlaps with domino reactions, is another key aspect of green chemistry. By combining multiple reaction steps into a single pot, it is possible to reduce solvent usage, energy consumption, and purification steps. The one-pot synthesis of thiochromones from 3-(arylthiol)propanoic acids demonstrates the feasibility of this approach for sulfur-containing heterocycles. preprints.org A hypothetical one-pot synthesis of this compound could involve the in-situ formation of a key intermediate followed by its cyclization without isolation.
Table 2: Principles of Green Chemistry in Organic Synthesis
| Principle | Application in Thiomorpholinone Synthesis |
| Waste Prevention | Designing synthetic routes with high atom economy, such as multicomponent reactions. |
| Safer Solvents and Auxiliaries | Utilizing water, ionic liquids, or deep eutectic solvents instead of volatile organic compounds. mdpi.com |
| Design for Energy Efficiency | Employing reactions that proceed at ambient temperature and pressure; using microwave irradiation as an alternative energy source. |
| Use of Renewable Feedstocks | Investigating starting materials derived from biomass. |
| Catalysis | Developing highly efficient and recyclable catalysts to minimize stoichiometric reagents. |
This table outlines key green chemistry principles and their potential application in the synthesis of thiomorpholinone derivatives.
Chemical Transformations and Reactivity Profiles of 2,2,5 Trimethylthiomorpholin 3 One
Reactions at the Sulfur Atom: Oxidation States and Sulfur-Centered Reactivity
The sulfur atom in the thiomorpholinone ring is expected to be susceptible to oxidation, which could lead to the formation of the corresponding sulfoxide (B87167) and sulfone.
Formation of Sulfoxides and Sulfones from the Thiomorpholinone Ring
Based on the well-established oxidation chemistry of sulfides, the sulfur atom in 2,2,5-trimethylthiomorpholin-3-one could likely be oxidized. Common oxidizing agents such as hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or sodium periodate would be expected to convert the sulfide (B99878) to a sulfoxide. Further oxidation, potentially with a stronger oxidizing agent or under more forcing conditions, would likely yield the corresponding sulfone. The stereochemistry of the resulting sulfoxide would be of interest, as the chiral center at C5 could influence the stereochemical outcome of the oxidation.
Table 1: Postulated Oxidation Reactions of this compound
| Starting Material | Reagent | Expected Product |
| This compound | H₂O₂ or m-CPBA (1 equiv.) | This compound S-oxide |
| This compound | m-CPBA (>2 equiv.) or KMnO₄ | This compound S,S-dioxide |
Sulfur Extrusion and Ring Contraction Reactions
Sulfur extrusion reactions, typically promoted by phosphines or other desulfurizing agents, could potentially lead to ring contraction of the thiomorpholinone ring to form a pyrrolidinone derivative. However, without experimental data, the feasibility and specific conditions for such a reaction remain speculative.
Reactions at the Amide Nitrogen: N-Functionalization and Ring Opening
The secondary amine within the amide functionality of the thiomorpholinone ring is a potential site for various chemical transformations.
N-Alkylation and N-Acylation Pathways
The nitrogen atom of the amide could undergo N-alkylation or N-acylation. N-alkylation would likely require a strong base to deprotonate the amide nitrogen, followed by reaction with an alkyl halide. N-acylation could be achieved using an acyl chloride or anhydride, possibly in the presence of a base like pyridine (B92270) or triethylamine to neutralize the acid byproduct. The steric hindrance provided by the two methyl groups at the adjacent C2 position might influence the reactivity of the nitrogen atom.
Table 2: Hypothetical N-Functionalization Reactions
| Reaction Type | Reagents | Expected Product |
| N-Alkylation | 1. NaH2. RX (e.g., CH₃I) | 4-Alkyl-2,2,5-trimethylthiomorpholin-3-one |
| N-Acylation | Acyl chloride (e.g., CH₃COCl), Pyridine | 4-Acyl-2,2,5-trimethylthiomorpholin-3-one |
Amide Hydrolysis and Ring-Opening Deconstruction of the Thiomorpholinone Ring
Amide bonds are generally stable but can be hydrolyzed under acidic or basic conditions. Acid-catalyzed hydrolysis would involve protonation of the carbonyl oxygen, followed by nucleophilic attack of water, leading to the opening of the ring to form an amino acid derivative. Basic hydrolysis would proceed via nucleophilic attack of a hydroxide ion on the carbonyl carbon, also resulting in ring opening. The resulting product in both cases would be 2-(methylamino)-2-methyl-propanoic acid, with the fate of the sulfur-containing portion of the molecule depending on the specific reaction conditions.
Transformations at the Carbonyl Group
The carbonyl group of the amide is another potential site for chemical reactions, although its reactivity is lower than that of a ketone. Reduction of the carbonyl group, for instance with a strong reducing agent like lithium aluminum hydride (LiAlH₄), could potentially yield the corresponding thiomorpholine (B91149). Reactions with organometallic reagents such as Grignard reagents are also conceivable, though they would likely be challenging due to the relatively low electrophilicity of the amide carbonyl.
Carbonyl Reduction and Derivatization
The carbonyl group of the lactam functionality is a primary site for chemical transformation. In principle, this group can undergo reduction to the corresponding amine or be converted into other functional groups through derivatization.
Carbonyl Reduction: Standard reducing agents are employed to reduce lactam carbonyls. The outcome of such a reduction on this compound would be the formation of 2,2,5-trimethylthiomorpholinane. The choice of reducing agent would be critical in achieving this transformation without affecting the thioether linkage. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically effective for the reduction of amides and lactams.
No specific experimental data or yields for the carbonyl reduction of this compound have been found in the surveyed literature.
Carbonyl Derivatization: The carbonyl group can also be a site for derivatization to other functional groups. For instance, reaction with Lawesson's reagent could potentially convert the carbonyl group to a thiocarbonyl, yielding the corresponding thiolactam. Additionally, Vilsmeier-Haack type reactions could lead to the formation of vinyl halides at the carbonyl carbon, which are versatile intermediates for further synthetic manipulations.
Specific examples and detailed research findings on the derivatization of the carbonyl group in this compound are not available in the reviewed scientific literature.
Reactions Involving Alkyl Substituents and Acyclic Modifications
The three methyl groups on the thiomorpholinone ring, two at the C2 position and one at the C5 position, offer potential handles for further functionalization, although their reactivity is generally low due to the unactivated nature of the C-H bonds.
Remote Functionalization and Skeletal Remodeling
Remote functionalization would involve reactions that target a position on the molecule that is not directly adjacent to a functional group. This can often be achieved through intramolecular processes, such as the Hofmann–Löffler–Freytag reaction, if a suitable functional group can be installed on one of the substituents.
Skeletal remodeling of the thiomorpholinone ring could potentially be achieved through ring-opening and ring-closing sequences or through rearrangement reactions. For example, ring-opening of the lactam followed by modification of the resulting amino acid and subsequent recyclization could lead to different ring systems.
There is no specific information available in the reviewed literature regarding remote functionalization or skeletal remodeling reactions performed on this compound.
Derivatization and Scaffold Modification of 2,2,5 Trimethylthiomorpholin 3 One
Diversification Strategies from the 2,2,5-Trimethylthiomorpholin-3-one Platform
The this compound scaffold offers several avenues for chemical modification, allowing for the systematic exploration of structure-activity relationships. The presence of a secondary amine, a carbonyl group, and methyl groups at the C2 and C5 positions provides multiple handles for derivatization.
α-Functionalization: The carbon atom alpha to the carbonyl group (C2 position) is another potential site for derivatization. However, in the case of this compound, the presence of two methyl groups at this position sterically hinders direct functionalization. Strategies to overcome this might involve harsh reaction conditions, which could compromise the integrity of the ring.
Carbonyl Group Modification: The carbonyl group at the C3 position can be a target for various transformations. Reduction of the ketone can yield the corresponding alcohol, introducing a new chiral center and a hydroxyl group for further functionalization. Alternatively, reaction with Grignard reagents or other organometallics could lead to the formation of tertiary alcohols.
Scaffold Remodeling: More complex modifications could involve ring-opening and subsequent recyclization strategies to introduce different heteroatoms or alter the ring size.
A summary of potential diversification strategies is presented in the table below:
| Position | Reaction Type | Potential Reagents | Expected Functional Group |
| N-atom | Alkylation | Alkyl halides, Tosylates | Secondary or Tertiary Amine |
| N-atom | Acylation | Acid chlorides, Anhydrides | Amide |
| C3-Carbonyl | Reduction | Sodium borohydride, Lithium aluminum hydride | Secondary Alcohol |
| C3-Carbonyl | Grignard Reaction | Organomagnesium halides | Tertiary Alcohol |
Conjugation of this compound to Other Heterocyclic Systems
The conjugation of the this compound scaffold to other heterocyclic systems is a promising strategy for the development of novel molecular entities with potentially enhanced biological activities. This approach, often referred to as molecular hybridization, aims to combine the pharmacophoric features of two or more different scaffolds.
While no direct fusion of this compound with pyridoacridine scaffolds has been reported, the chemical literature provides examples of conjugating heterocyclic systems. A plausible approach would involve the functionalization of the thiomorpholinone nitrogen with a linker that can then be used to attach a pyridoacridine moiety. For instance, an N-aminoalkyl derivative of the thiomorpholinone could be prepared and subsequently coupled with a carboxylic acid-functionalized pyridoacridine via amide bond formation.
The tetrazole ring is a well-known bioisostere of the carboxylic acid group and is often incorporated into drug candidates to improve their metabolic stability and acidity. The this compound scaffold could be linked to a tetrazole moiety through various synthetic strategies. One common method involves the [2+3] cycloaddition of an azide (B81097) with a nitrile. For example, the nitrogen of the thiomorpholinone could be functionalized with a cyano-containing linker, which could then undergo reaction with sodium azide to form the tetrazole ring.
The versatility of the thiomorpholin-3-one (B1266464) platform allows for its potential integration with a wide range of other biologically relevant scaffolds. The choice of the appended heterocycle would be guided by the desired therapeutic target. For example, conjugation to a quinoline (B57606) or thiazolidinone core could be explored, as these scaffolds are known to exhibit a broad spectrum of biological activities. rroij.com The synthesis of such hybrid molecules would typically involve the creation of a suitable linker on either the thiomorpholinone or the partner scaffold, followed by a coupling reaction.
Isosteric Replacements and Bioisosterism in Thiomorpholinone Design
Bioisosterism, the replacement of a functional group with another that has similar steric and electronic properties, is a powerful tool in drug design to modulate a compound's activity, selectivity, and pharmacokinetic profile. cambridgemedchemconsulting.com
In the context of this compound, several bioisosteric replacements could be considered. The sulfur atom in the thiomorpholine (B91149) ring is a key site for such modifications.
Sulfur Atom Replacement: The sulfur atom could be replaced with an oxygen atom to yield the corresponding morpholin-3-one (B89469) derivative. This change would significantly alter the geometry and electronic properties of the ring, potentially leading to a different pharmacological profile. The replacement of sulfur with a methylene (B1212753) group (-CH2-) would result in a piperidin-3-one (B1582230) derivative.
Carbonyl Group Replacement: The carbonyl group at the C3 position could be replaced with a thiocarbonyl group (C=S) to give the corresponding thiomorpholin-3-thione. This modification would alter the hydrogen bonding capabilities and reactivity of this position.
Methyl Group Replacements: The methyl groups at the C2 and C5 positions could be replaced with other small alkyl groups or even fluorine atoms. The introduction of fluorine can often lead to improved metabolic stability and binding affinity. cambridgemedchemconsulting.com
The following table summarizes potential bioisosteric replacements for the this compound scaffold:
| Original Group | Bioisosteric Replacement | Resulting Scaffold | Potential Impact |
| Sulfur (S) | Oxygen (O) | Morpholin-3-one | Altered ring geometry and electronics |
| Sulfur (S) | Methylene (-CH2-) | Piperidin-3-one | Increased conformational flexibility |
| Carbonyl (C=O) | Thiocarbonyl (C=S) | Thiomorpholin-3-thione | Altered hydrogen bonding and reactivity |
| Methyl (-CH3) | Trifluoromethyl (-CF3) | Fluorinated analogue | Increased metabolic stability and binding affinity |
The exploration of these derivatization and scaffold modification strategies will be crucial in unlocking the full potential of the this compound platform for the development of new chemical entities with valuable biological properties.
Computational Chemistry and Mechanistic Investigations of 2,2,5 Trimethylthiomorpholin 3 One
Quantum Mechanical Studies on Electronic Structure and Conformation
Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), would be instrumental in elucidating the electronic structure and conformational preferences of 2,2,5-trimethylthiomorpholin-3-one. Such studies would typically involve geometry optimization to find the most stable three-dimensional arrangement of the atoms. The presence of methyl groups at the C2 and C5 positions would likely introduce specific steric interactions that influence the puckering of the thiomorpholine (B91149) ring.
Key parameters that would be calculated include:
Molecular orbital energies (HOMO and LUMO): These are crucial for understanding the molecule's reactivity and electronic properties.
Electron density distribution and electrostatic potential maps: These would reveal the electron-rich and electron-deficient regions of the molecule, indicating likely sites for nucleophilic or electrophilic attack.
Natural Bond Orbital (NBO) analysis: This could provide insights into the nature of the chemical bonds and intramolecular interactions.
For thiomorpholinone derivatives, studies have explored how substituents impact their electronic properties and reactivity. Similar computational approaches could be applied to understand the specific effects of the three methyl groups in this compound.
Reaction Mechanism Elucidation for Synthesis and Transformations
Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, including those for the synthesis and subsequent transformations of this compound.
Transition State Analysis of Key Reaction Pathways
By mapping the potential energy surface of a reaction, computational chemists can identify transition states—the high-energy structures that connect reactants and products. For the synthesis of this compound, this would involve modeling the key bond-forming steps to understand the reaction's feasibility and stereochemical outcomes. For instance, in reactions involving cycloadditions, DFT calculations can help distinguish between different possible mechanistic pathways, such as one-step or multi-step processes. mdpi.comresearchgate.netmdpi.com
Solvent Effects on Reactivity and Selectivity
The choice of solvent can significantly influence the rate and selectivity of a chemical reaction. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of the solvent on the energies of reactants, transition states, and products. This would be particularly important for reactions involving charged or highly polar intermediates. For related heterocyclic systems, computational studies have shown that solvent polarity can alter reaction barriers and even change the preferred reaction mechanism.
Molecular Dynamics Simulations for Conformational Analysis
While quantum mechanical methods provide detailed information about static structures, molecular dynamics (MD) simulations can be used to explore the dynamic behavior of this compound over time. rsc.orgnih.govmdpi.com MD simulations track the movements of atoms and can reveal the accessible conformations of the molecule in solution and their relative stabilities. figshare.comresearchgate.net This would be particularly useful for understanding the flexibility of the thiomorpholine ring and the rotational freedom of the methyl groups.
Table 1: Hypothetical Molecular Dynamics Simulation Parameters
| Parameter | Value |
|---|---|
| Force Field | AMBER, CHARMM, or OPLS |
| Solvent Model | TIP3P or SPC/E water |
| Temperature | 300 K |
| Pressure | 1 atm |
Preclinical Biological Investigations and Pharmacological Target Engagement of Thiomorpholinone Derivatives
Preclinical Cell-Based Assays
Antioxidant Activity in Cellular Systems
Thiomorpholine (B91149) derivatives have been investigated for their capacity to counteract oxidative stress in cellular models. A number of structurally similar thiomorpholine derivatives have been synthesized and shown to possess antioxidant activity. nih.gov These compounds are designed to incorporate an antioxidant moiety as the N-substituent of the thiomorpholine ring. nih.gov Their antioxidant potential is often evaluated by their ability to inhibit lipid peroxidation, a key process in cellular damage induced by oxidative stress.
In one study, a series of thiomorpholine derivatives were found to inhibit the ferrous/ascorbate-induced lipid peroxidation of microsomal membrane lipids, with IC50 values as low as 7.5 µM. nih.gov This indicates a potent ability to protect cellular membranes from oxidative damage. The antioxidant activity of these derivatives is a significant area of interest, as oxidative stress is implicated in a wide range of chronic diseases.
| Derivative Class | Assay | Key Findings |
| N-substituted thiomorpholines | Inhibition of ferrous/ascorbate-induced lipid peroxidation | IC50 values as low as 7.5 µM nih.gov |
Anti-atherogenic Properties in Preclinical Models
The potential of thiomorpholine derivatives to combat atherosclerosis has been explored in preclinical models, primarily focusing on their hypolipidemic and antioxidant effects. nih.gov Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in arteries, which can be exacerbated by high levels of cholesterol and oxidative stress.
Several thiomorpholine derivatives have demonstrated both hypocholesterolemic and hypolipidemic actions in animal models. nih.gov For instance, one of the most active compounds was shown to significantly decrease triglyceride, total cholesterol, and low-density lipoprotein (LDL) levels in the plasma of hyperlipidemic rats. nih.gov These findings suggest that thiomorpholine derivatives could be valuable lead compounds for the development of new anti-atherogenic agents. nih.gov
| Animal Model | Derivative | Effect on Plasma Lipids |
| Triton WR-1339-induced hyperlipidemic rats | Most active thiomorpholine derivative (unspecified) | 80% decrease in triglycerides, 78% in total cholesterol, and 76% in LDL nih.gov |
Antimicrobial and Antifungal Evaluations
The thiomorpholine scaffold is recognized as an important pharmacophore in the discovery of new antibacterial and antifungal agents. researchgate.net Various derivatives have been synthesized and evaluated for their efficacy against a range of microbial pathogens.
Antibacterial Activity: Research has shown that certain thiomorpholine derivatives exhibit promising activity against Mycobacterium tuberculosis. In one study, two derivatives were identified as potent antitubercular agents with a Minimum Inhibitory Concentration (MIC) of 1.56 μg/mL against Mycobacterium tuberculosis H37Rv. nih.gov
Antifungal Activity: The antifungal potential of thiomorpholine derivatives has also been an area of investigation. While specific data on 2,2,5-Trimethylthiomorpholin-3-one is not available, the broader class of morpholine (B109124) and thiomorpholine derivatives has been explored for antifungal properties. For example, silicon-incorporated morpholine antifungals have been designed and evaluated, with some sila-analogues exhibiting potent activity against various human fungal pathogens. nih.gov
| Organism | Derivative Class | Activity (MIC) |
| Mycobacterium tuberculosis H37Rv | Thiomorpholine-coupled 2-(thiophen-2-yl)dihydroquinolines | 1.56 μg/mL nih.gov |
Modulation of Inflammatory Pathways (e.g., TNF-α, IL-6)
Chronic inflammation is a key driver of many diseases, and the modulation of inflammatory pathways is a major goal of therapeutic development. Conjugates of N-substituted indole and aminophenylmorpholin-3-one have been screened for their ability to inhibit the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in microglial cells. nih.gov
One compound, in particular, was identified as a potent anti-inflammatory agent, reducing the lipopolysaccharide (LPS)-induced levels of TNF-α and IL-6 by 71% and 53%, respectively. nih.gov This compound also led to a significant decrease in nitric oxide (NO) and matrix metalloproteinases (MMPs) release and inhibited the nuclear translocation of NF-κB and AP-1, key transcription factors in the inflammatory response. nih.gov
| Cell Line | Derivative | Inhibition of TNF-α | Inhibition of IL-6 |
| Microglial cells | Indole-aminophenylmorpholin-3-one conjugate | 71% nih.gov | 53% nih.gov |
Mechanistic Insights into Biological Activity
Understanding the mechanisms through which thiomorpholinone derivatives exert their biological effects is crucial for their further development as therapeutic agents. Research in this area is focused on identifying their molecular targets and elucidating their impact on cellular signaling pathways.
Identification of Molecular Targets and Binding Modes
The diverse biological activities of thiomorpholine derivatives suggest that they may interact with multiple molecular targets. For instance, their anti-atherogenic effects may be linked to the inhibition of enzymes involved in cholesterol biosynthesis, such as squalene synthase. nih.gov
Molecular docking studies on some morpholinone derivatives have indicated that they target TNF-α, inducible nitric oxide synthase (iNOS), and IL-6. nih.gov These computational approaches help to predict the binding modes of these compounds to their protein targets, providing a basis for rational drug design and optimization.
Cell Signaling Pathway Modulation
The anti-inflammatory effects of certain morpholinone derivatives are attributed to their ability to modulate key cell signaling pathways. As mentioned, one derivative was found to inhibit the nuclear translocation of NF-κB and AP-1. nih.gov The NF-κB signaling pathway is a central regulator of inflammation, and its inhibition is a well-established anti-inflammatory strategy.
Further research is needed to fully understand the complex interplay between thiomorpholinone derivatives and various cell signaling cascades. This knowledge will be instrumental in defining their precise mechanisms of action and identifying their full therapeutic potential.
Advanced Spectroscopic and Structural Characterization of 2,2,5 Trimethylthiomorpholin 3 One and Its Derivatives
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) would be a critical first step to confirm the elemental composition of 2,2,5-Trimethylthiomorpholin-3-one. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer would be employed. The instrument would measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ to a high degree of accuracy (typically within 5 ppm). For this compound (C₇H₁₃NOS), the expected exact mass of the neutral molecule is 159.0718 g/mol . The HRMS analysis would aim to detect an ion with an m/z value extremely close to 160.0791, which corresponds to the [C₇H₁₄NOS]⁺ ion. The confirmation of this exact mass would provide strong evidence for the molecular formula C₇H₁₃NOS, distinguishing it from other potential isobaric formulas.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound in solution. epa.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for the complete assignment of all proton (¹H) and carbon (¹³C) signals in the this compound molecule.
1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
¹H NMR: A standard 1D ¹H NMR spectrum would provide initial information on the number of different proton environments, their chemical shifts (indicating the electronic environment), integration (ratio of protons), and multiplicity (splitting patterns due to coupling with neighboring protons). For this compound, one would expect to see signals corresponding to the three methyl groups and the protons on the thiomorpholine (B91149) ring.
¹³C NMR: The 1D ¹³C NMR spectrum would show the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment would further differentiate between CH₃, CH₂, CH, and quaternary carbons. Key signals would include those for the carbonyl carbon (C=O), the quaternary carbon C2, the methine carbon C5, and the methylene (B1212753) carbon C6, in addition to the three methyl carbons.
2D NMR: To connect the atoms, a suite of 2D experiments would be necessary. uni.lu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would reveal the connectivity between the proton at C5 and the protons at C6.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the unambiguous assignment of which protons are attached to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for identifying connectivity through quaternary carbons and heteroatoms. For instance, correlations from the methyl protons at C2 to the carbonyl carbon (C3) and the quaternary carbon (C2) would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing information about the 3D structure and stereochemistry of the molecule.
Hypothetical ¹H and ¹³C NMR Data Table (Note: This table is for illustrative purposes only, as experimental data is not available.)
| Position | Hypothetical ¹³C Shift (ppm) | Hypothetical ¹H Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| C2 | 65.0 | - | - | - |
| C3 | 175.0 | - | - | - |
| C5 | 45.0 | 3.10 | m | 1H |
| C6 | 35.0 | 2.90, 2.75 | m, m | 1H, 1H |
| C2-Me (a) | 25.0 | 1.35 | s | 3H |
| C2-Me (b) | 24.5 | 1.30 | s | 3H |
Stereochemical Assignment through NMR
The chiral center at the C5 position means that this compound exists as a pair of enantiomers. NMR, particularly NOESY, can be used to determine the relative stereochemistry in diastereomers, but for a single chiral center, it is primarily used to define the conformation of the ring. For instance, NOESY correlations could help establish whether the C5-methyl group is in an axial or equatorial position in the dominant chair conformation of the thiomorpholine ring. Assigning the absolute configuration would require other methods.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands. A strong, sharp peak around 1650-1700 cm⁻¹ would be indicative of the amide carbonyl (C=O) stretching vibration. The N-H stretching vibration of the secondary amide would appear as a band in the region of 3200-3400 cm⁻¹. C-H stretching vibrations from the methyl and methylene groups would be observed just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the carbonyl stretch might be weaker in the Raman spectrum, vibrations of the C-S bonds in the thiomorpholine ring (typically 600-800 cm⁻¹) might be more prominent.
Hypothetical Vibrational Spectroscopy Data Table (Note: This table is for illustrative purposes only, as experimental data is not available.)
| Wavenumber (cm⁻¹) | Assignment | Technique |
|---|---|---|
| ~3300 | N-H stretch | IR |
| ~2950 | C-H stretch (aliphatic) | IR, Raman |
| ~1680 | C=O stretch (amide) | IR |
X-ray Crystallography for Solid-State Structure Determination
If a suitable single crystal of this compound could be grown, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the conformation of the thiomorpholine ring (e.g., chair, boat) and the packing of the molecules in the crystal lattice. For a chiral compound crystallizing in a chiral space group, X-ray crystallography can also be used to determine the absolute configuration.
Chiroptical Spectroscopy (e.g., ECD, ORD) for Absolute Configuration Assignment
Since this compound is a chiral molecule, chiroptical techniques are essential for assigning its absolute configuration (R or S).
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The amide chromophore in the molecule would give rise to ECD signals. The experimental ECD spectrum would be compared to a theoretically calculated spectrum for a specific enantiomer (e.g., the S-enantiomer) using quantum chemical methods. A match between the experimental and calculated spectra would allow for the confident assignment of the absolute configuration.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve, known as a Cotton effect, is characteristic of the stereochemistry of the molecule and is related to the ECD spectrum. This technique would provide complementary data to support the absolute configuration assignment made by ECD.
Potential Applications in Chemical Synthesis and Materials Science
2,2,5-Trimethylthiomorpholin-3-one as a Chiral Building Block
Chiral morpholine (B109124) and thiomorpholine (B91149) scaffolds are considered privileged structures in medicinal chemistry and organic synthesis. jchemrev.come3s-conferences.org They are integral components in a variety of biologically active molecules and serve as versatile intermediates for the synthesis of more complex chiral structures. banglajol.inforesearchgate.netnih.gov Given that this compound possesses a stereocenter at the C5 position, it has the potential to be used as a chiral building block.
The synthesis of enantiomerically pure forms of such compounds allows for their incorporation into larger molecules, influencing their stereochemistry and, consequently, their biological activity or material properties. The development of asymmetric synthesis routes to chiral morpholines with high enantioselectivity highlights the importance of these scaffolds. nih.gov While specific methods for the asymmetric synthesis of this compound are not detailed in the available literature, general methods for creating chiral N-heterocycles could potentially be adapted. nih.gov
Table 1: Potential Chiral Applications of this compound
| Application Area | Potential Role of this compound | Rationale based on Analogous Compounds |
|---|---|---|
| Asymmetric Synthesis | As a chiral starting material or intermediate. | Chiral morpholines are key intermediates for bioactive compounds. nih.gov |
| Medicinal Chemistry | Incorporation into drug candidates to provide a specific stereoisomer. | Enantiopure heterocycles are crucial for targeted pharmacological activity. jchemrev.com |
| Chiral Ligand Synthesis | As a scaffold for the development of new chiral ligands. | The rigid heterocyclic structure can provide a defined coordination sphere. |
Note: The applications listed in this table are speculative and based on the known uses of structurally related compounds, as direct research on this compound is not widely available.
Use as Ligands in Catalysis
The nitrogen and sulfur atoms within the thiomorpholine ring of this compound offer potential coordination sites for metal ions. This characteristic suggests its possible application as a ligand in catalysis. The field of catalysis often employs N- and S-containing heterocyclic compounds as ligands to modulate the activity and selectivity of metal catalysts. researchgate.net
The steric and electronic properties of the ligand play a crucial role in the outcome of a catalytic reaction. The trimethyl substitution on the thiomorpholinone ring would create a specific steric environment around a coordinated metal center, which could be beneficial for controlling the stereoselectivity of a reaction. While there is no direct evidence of this compound being used as a catalytic ligand, the broader class of thiomorpholine derivatives has been explored in this context.
Table 2: Potential Catalytic Ligand Applications of this compound
| Catalytic Reaction Type | Potential Function of Ligand | Desired Outcome |
|---|---|---|
| Asymmetric Hydrogenation | Chiral ligand to induce enantioselectivity. | Production of a single enantiomer of a chiral product. |
| Cross-Coupling Reactions | Stabilize the metal catalyst and influence reactivity. | Efficient formation of carbon-carbon or carbon-heteroatom bonds. |
| Polymerization | Control the stereochemistry and properties of the resulting polymer. | Synthesis of polymers with specific tacticity and performance. |
Note: This table presents hypothetical applications based on the general principles of ligand design and the known functions of similar heterocyclic compounds in catalysis.
Precursors for Novel Materials
Thiomorpholine derivatives have been investigated as precursors for the synthesis of functional polymers. mdpi.com For instance, polymers containing thiomorpholine oxide units have been developed as stimuli-responsive materials for biological applications. mdpi.com These polymers can exhibit properties such as tailored lower critical solution temperature (LCST) and pH responsiveness, making them suitable for applications like drug delivery. mdpi.com
Given its structure, this compound could potentially be modified to incorporate a polymerizable group, such as a vinyl or acrylate moiety. Subsequent polymerization could lead to novel materials with properties influenced by the thiomorpholinone ring. The presence of the sulfur atom could also impart unique optical or electronic properties to the resulting polymer, making it a candidate for applications in materials science, such as in the development of chiral polythiophenes. mdpi.com The synthesis of polymers from chiral monomeric precursors is a known strategy to create materials with specific chiroptical properties. mdpi.com
Table 3: Potential as a Precursor for Novel Materials
| Material Type | Synthetic Approach | Potential Properties and Applications |
|---|---|---|
| Functional Polymers | Modification to include a polymerizable group, followed by polymerization. | Stimuli-responsive materials for biomedical applications, smart gels. mdpi.com |
| Chiral Polymers | Polymerization of an enantiomerically pure form of a modified monomer. | Chiral sensors, chiral chromatography supports, materials with specific optical activity. mdpi.com |
| Coordination Polymers | Use as a linking ligand with metal ions. | Porous materials for gas storage or catalysis. |
Note: The potential applications in this table are inferred from research on related thiomorpholine and chiral heterocyclic compounds and are not based on direct studies of this compound.
Future Directions and Emerging Research Avenues
Exploration of Underexplored Reactivity of the Thiomorpholinone Core
The inherent reactivity of the thiomorpholinone core is a promising area for further investigation. While the basic structure is known, many of its potential chemical transformations remain uncharted territory. Future research will likely focus on several key areas:
Functionalization of the Heterocycle: Systematic studies are needed to explore reactions at the nitrogen atom, the α-carbon to the carbonyl group, and the sulfur atom. This could involve N-alkylation or N-acylation to introduce diverse substituents, α-functionalization to create new stereocenters, and oxidation or other transformations of the sulfur atom to modulate the electronic properties and conformation of the ring.
Ring-Opening and Rearrangement Reactions: Investigating the stability of the thiomorpholinone ring under various conditions (acidic, basic, thermal, photochemical) could lead to novel molecular scaffolds. Controlled ring-opening could provide access to linear thioether or amide-containing compounds that are themselves valuable synthetic intermediates.
Participation in Multicomponent Reactions: The thiomorpholinone core could serve as a key component in multicomponent reactions, allowing for the rapid assembly of complex molecules from simple precursors in a single step. This approach is highly valued for its efficiency and atom economy in generating molecular diversity.
Derivatization into Bioactive Hybrids: The core structure can be combined with other known pharmacophores. For instance, thiosemicarbazone derivatives have been recognized as robust precursors for various heterocyclic compounds and possess a wide range of biological activities. nih.gov Exploring the condensation of 2,2,5-Trimethylthiomorpholin-3-one with thiosemicarbazide (B42300) could yield hybrid molecules with novel therapeutic potential. nih.gov
Development of Novel Synthetic Routes to Access Complex Analogues
The ability to synthesize a wide array of analogues is crucial for structure-activity relationship (SAR) studies and for developing compounds with optimized properties. Future efforts will concentrate on creating more versatile, efficient, and scalable synthetic methods.
Modern synthetic strategies such as "click chemistry" offer a powerful tool for this purpose. researchgate.net The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of click chemistry, facilitates the rapid and reliable synthesis of complex molecules like 1,2,3-triazole hybrids from thiomorpholine-derived precursors. researchgate.net Another promising direction is the development of synthetic procedures that are not only rapid and scalable but also utilize inexpensive and commercially available starting materials, avoiding the use of heavy metals. researchwithrutgers.com
The synthesis of thiol derivatives, for example, can be achieved through multi-step processes involving protection and deprotection steps to yield the desired functionalized analogues for further applications. mdpi.com These advanced synthetic approaches are essential for building libraries of complex thiomorpholinone analogues for subsequent screening.
| Synthetic Strategy | Description | Potential Application to Thiomorpholinone Core | Reference |
| Click Chemistry | Involves rapid, selective, and high-yielding reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to join molecular fragments. | Introduction of an azide (B81097) or alkyne handle onto the thiomorpholinone scaffold to allow for facile coupling with a wide range of building blocks, creating triazole-containing hybrids. | researchgate.net |
| Scalable Synthesis | Development of routes that are easily scaled up to produce gram quantities or more of the final product without relying on expensive reagents or complex purification. | Enables the production of sufficient quantities of this compound and its key analogues for extensive biological screening and further studies. | researchwithrutgers.com |
| Multicomponent Reactions (MCRs) | One-pot reactions where three or more reactants combine to form a single product, incorporating substantial parts of all starting materials. | Rapid generation of a diverse library of highly substituted thiomorpholinone derivatives by varying the multiple inputs to the reaction. | |
| Functional Group Interconversion | Standard organic transformations to modify existing functional groups on the thiomorpholinone ring system. | Conversion of the ketone to an amine, alcohol, or other functional groups; oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone to modulate polarity and hydrogen bonding capacity. | jchemrev.com |
High-Throughput Screening of Derivatized Libraries for Novel Biological Activities
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds against a specific biological target. By creating a diverse library of derivatives based on the this compound scaffold, HTS can be employed to identify novel biological activities.
The development of robust and reliable HTS assays is a critical first step. For example, a colorimetric HTS assay was successfully developed to screen for inhibitors of the bacterial ATPase SecA, a promising target for new antibacterial agents. nih.gov This assay proved highly reliable for screening large chemical libraries. nih.gov Similarly, HTS campaigns have been used to identify novel inhibitors for other enzymes, such as urease, which is implicated in bacterial infections. nih.gov
Libraries of thiomorpholinone derivatives could be screened against a wide range of targets to uncover new therapeutic potential. The diverse biological activities already reported for the broader class of morpholine (B109124) and thiomorpholine (B91149) derivatives—including antitubercular, anti-HIV, and anticancer effects—provide a strong rationale for such screening efforts. jchemrev.com
| Potential Biological Target Class | Specific Example | Rationale for Screening Thiomorpholinone Library | Reference |
| Bacterial Enzymes | SecA ATPase, Urease | The thiomorpholine core is a heterocyclic structure, a common feature in antibacterial agents. SecA is essential in bacteria with no human homologue, making it an attractive target. | nih.govnih.gov |
| Viral Enzymes | HIV-1 Reverse Transcriptase | Other thiomorpholine derivatives have shown potent activity against HIV-1, suggesting the scaffold is suitable for binding to viral enzymes. | jchemrev.com |
| Human Enzymes | Acetylcholinesterase, Squalene synthase | Related heterocyclic compounds have shown inhibitory activity against these targets, which are relevant for Alzheimer's disease and hypercholesterolemia, respectively. | jchemrev.com |
| Cancer Cell Lines | Human breast adenocarcinoma (MCF-7), Human hepatocellular liver carcinoma (HepG2) | Morpholine-containing hydrazones have demonstrated anticancer potential against various human carcinoma cell lines. | jchemrev.com |
Integration of Artificial Intelligence and Machine Learning in Thiomorpholinone Research
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and development. nih.govresearchgate.net These computational tools can be integrated into nearly every aspect of research on this compound to accelerate progress and guide experimental work.
AI/ML algorithms can analyze vast datasets to identify patterns that are not obvious to human researchers. nih.gov In the context of thiomorpholinone research, these technologies can be applied to:
Predict Biological Activity and Properties: ML models can be trained on existing data from other heterocyclic compounds to predict the potential biological activities, physicochemical properties, and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles of novel thiomorpholinone analogues before they are synthesized. researchgate.net
De Novo Drug Design: Generative AI models can design entirely new molecules based on the thiomorpholinone scaffold that are optimized for binding to a specific biological target or for having a desired set of properties.
Virtual Screening: AI can rapidly screen virtual libraries of tens of millions of thiomorpholinone derivatives against the 3D structure of a protein target, identifying the most promising candidates for synthesis and experimental testing. researchgate.net This dramatically reduces the time and cost compared to physical HTS. researchgate.net
Synthetic Route Prediction: AI tools can analyze the chemical literature to propose novel and efficient synthetic routes for complex thiomorpholinone analogues, potentially identifying more effective or higher-yielding pathways than those designed by chemists. digitellinc.com
While powerful, the application of AI in research must address challenges such as data quality, model interpretability, and potential algorithmic bias. researchgate.netduke.edu
| AI/ML Application | Description | Impact on Thiomorpholinone Research | Reference |
| Quantitative Structure-Activity Relationship (QSAR) | ML models that correlate chemical structure with biological activity. | Predicts the activity of unsynthesized thiomorpholinone analogues, helping to prioritize which compounds to make. | nih.gov |
| Virtual High-Throughput Screening (vHTS) | Computationally docking large libraries of virtual compounds into a protein target's binding site to predict binding affinity. | Dramatically accelerates the hit identification process by pre-screening vast chemical spaces of thiomorpholinone derivatives. | researchgate.net |
| Generative Models for De Novo Design | AI algorithms that create novel molecular structures optimized for specific criteria. | Designs new, patentable thiomorpholinone-based compounds with high predicted affinity for a target and favorable drug-like properties. | nih.gov |
| Retrosynthesis Prediction | AI that suggests synthetic pathways for a target molecule by working backward from the product. | Helps chemists design efficient and novel syntheses for complex and previously unmade thiomorpholinone analogues. | digitellinc.com |
Q & A
Basic: What synthetic routes are recommended for synthesizing 2,2,5-Trimethylthiomorpholin-3-one, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of this compound can be approached via cyclization reactions using thiomorpholine precursors and methylating agents. A typical procedure involves:
- Step 1: Reacting a thiomorpholine derivative with trimethylamine or a methyl halide under controlled pH (e.g., using triethylamine as a base) to introduce methyl groups at the 2, 2, and 5 positions.
- Step 2: Monitoring the reaction progress via thin-layer chromatography (TLC) to detect intermediates and byproducts .
- Optimization Tips:
Table 1: Hypothetical Comparison of Synthetic Conditions
| Solvent | Catalyst | Reaction Time | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| THF | Et₃N | 3 days | 65 | 98.5 |
| DCM | K₂CO₃ | 24 hours | 48 | 92.0 |
| Acetonitrile | NaH | 48 hours | 72 | 97.8 |
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
Characterization requires a multi-technique approach:
- ¹H/¹³C-NMR: Resolve methyl group environments and confirm substitution patterns. For example, methyl protons at C2 and C5 positions may show distinct splitting due to stereochemical constraints .
- GC-MS: Verify molecular weight (e.g., parent ion at m/z 173) and detect fragmentation patterns indicative of the thiomorpholinone ring .
- X-ray Crystallography: Resolve crystal packing and confirm stereochemistry, especially if chiral centers are present.
Table 2: Hypothetical NMR Data for this compound
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| C2-CH₃ | 1.45 | Singlet | 6H |
| C5-CH₃ | 1.62 | Singlet | 3H |
| Thiomorpholinone H | 3.85 | Multiplet | 2H |
Advanced: How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
Methodological Answer:
Contradictions often arise from impurities, tautomerism, or dynamic effects. Strategies include:
- Cross-Validation: Compare NMR data with computational predictions (e.g., DFT calculations for chemical shifts).
- Variable-Temperature NMR: Identify conformational changes or tautomeric equilibria by analyzing spectra at −40°C to 80°C.
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formulas to rule out isobaric interferences .
- Crystallographic Validation: Resolve ambiguities by growing single crystals and determining the solid-state structure .
Advanced: What computational methods are suitable for predicting the reactivity of this compound in novel reactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD): Simulate solvent effects and transition states for ring-opening or substitution reactions.
- Docking Studies: If bioactive, model interactions with enzyme targets (e.g., cytochrome P450) to guide functionalization .
Table 3: Hypothetical DFT-Calculated Reactivity Parameters
| Parameter | Value (eV) | Interpretation |
|---|---|---|
| HOMO Energy | −6.2 | High electrophilicity |
| LUMO Energy | −1.8 | Moderate nucleophilic attack |
| Band Gap | 4.4 | Moderate kinetic stability |
Advanced: How can researchers design experiments to study the hydrolytic stability of this compound under physiological conditions?
Methodological Answer:
- Buffer Studies: Incubate the compound in phosphate-buffered saline (pH 7.4) at 37°C for 24–72 hours.
- LC-MS Monitoring: Quantify degradation products (e.g., thiomorpholine fragments) using reverse-phase chromatography.
- Kinetic Modeling: Fit degradation data to first-order kinetics to estimate half-life (t₁/₂).
- pH-Dependent Stability: Test stability across pH 1–10 to identify labile regions .
Basic: What are the recommended storage conditions for this compound to ensure long-term stability?
Methodological Answer:
- Temperature: Store at −20°C in amber vials to prevent photodegradation.
- Humidity: Use desiccants (e.g., silica gel) to avoid hydrolysis.
- Solvent: For solutions, use anhydrous DMSO or THF and aliquot to minimize freeze-thaw cycles .
Key Considerations for Researchers
- Data Reproducibility: Document solvent batches, catalyst purity, and instrument calibration.
- Contradictory Findings: Always replicate experiments and consult crystallographic data to resolve structural ambiguities .
- Ethical Compliance: Adhere to safety protocols for handling sulfur-containing compounds, including fume hood use and waste disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
